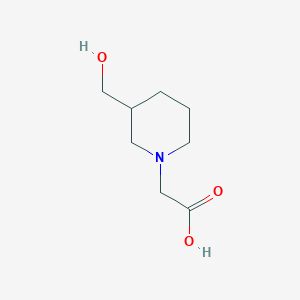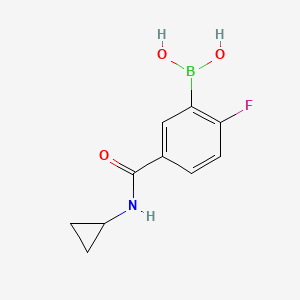
2-Chloro-4,6-diiodo-3-pyridinol
Overview
Description
2-Chloro-4,6-diiodo-3-pyridinol is a biochemical compound with the molecular formula C5H2ClI2NO and a molecular weight of 381.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of chlorine, iodine, nitrogen, and oxygen atoms in its pyridinol ring . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.34 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Reactivity
Several studies have focused on the synthesis and chemical reactivity of pyridine derivatives, showcasing the versatility of these compounds in organic synthesis. For example, the efficient synthesis of 4-O- and C-substituted-7-azaindoles demonstrates the use of chloro- and dichloro-pyridine as building blocks for creating substituted derivatives through nucleophilic displacement (Figueroa‐Pérez et al., 2006)[https://consensus.app/papers/synthesis-csubstituted7azaindoles-figueroa‐pérez/4dc7693de68a56e6b3a94b15f02d7ce3/?utm_source=chatgpt]. Moreover, the synthesis of 3,5,6-Trichloro-2-pyridinol highlights its importance as an intermediate in the production of agricultural chemicals (Wang Gong-ying, 2005)[https://consensus.app/papers/synthesis-356trichloro2pyridinol-gongying/d5c6b1bad1f05d24bb232fbe3d901575/?utm_source=chatgpt], while advancements in synthesizing 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine underline its role in creating highly efficient herbicides (Zuo Hang-dong, 2010)[https://consensus.app/papers/synthesis-2chloro3222trifluoroethoxypyridine-hangdong/57b8cebeff085f0db226f14cec2b4168/?utm_source=chatgpt].
Catalysis and Chemical Transformations
Research into the regioselective difunctionalization of pyridines via pyridyne intermediates illustrates the potential of chloro-pyridine compounds in catalyzing the synthesis of complex organic molecules (Heinz et al., 2021)[https://consensus.app/papers/difunctionalization-pyridines-34pyridynes†-heinz/c547d95af6a559c4825529eb07066647/?utm_source=chatgpt]. Additionally, the study of stabilized 2,3‐Pyridyne reactive intermediates offers insight into their exceptional reactivity and potential applications in cycloaddition reactions (Connon & Hegarty, 2004)[https://consensus.app/papers/stabilised-23‐pyridyne-reactive-intermediates-connon/b6af8eaefac458d59bf03e0852c1bfcb/?utm_source=chatgpt].
Coordination Chemistry and Materials Science
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands provide a foundation for exploring novel materials and luminescent compounds for various applications, including biological sensing and catalysis (Halcrow, 2005)[https://consensus.app/papers/synthesis-coordination-chemistry-halcrow/cebd6e1a4d00541f91fa50cd810f22ca/?utm_source=chatgpt]. Such studies underscore the role of pyridine derivatives in developing new materials with unique electronic and magnetic properties.
Safety and Hazards
The safety data sheet for a related compound, 2-Chloro-3-pyridinol, indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Specific safety and hazard information for 2-Chloro-4,6-diiodo-3-pyridinol is not available in the search results.
Biochemical Analysis
Biochemical Properties
2-Chloro-4,6-diiodo-3-pyridinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, altering their enzymatic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it has been observed to impact the expression levels of certain genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while this compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit certain dehydrogenases, leading to alterations in the levels of key metabolites such as NADH and ATP. These changes can have downstream effects on cellular energy metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and function .
properties
IUPAC Name |
2-chloro-4,6-diiodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENUVBOVGRYYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1I)Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1454245.png)
![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)

![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)




![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)



